ROMK1 Inhibitory Activity Relative to the Isopropyl Analog – Class‑Level Inference from Patent SAR
In a series of tosylpyrrolidine‑oxalamide ROMK1 inhibitors disclosed in US9073882, N1‑alkyl chain length was found to correlate with inhibitory potency. While the target compound (N1‑propyl) was not individually characterized, a structurally proximate analog (N1‑isopropyl) exhibited an IC50 of ≈28 µM in a functional potassium flux assay [1]. By contrast, optimized leads within the same patent achieve IC50 values as low as 10‑49 nM, indicating that modest modifications to the N1‑substituent can shift potency by three orders of magnitude [2]. This class‑level SAR data imply that the n‑propyl group positions the target compound at an intermediate point on the potency continuum, warranting direct measurement in a ROMK1 assay before decisions about procurement or chemical series progression.
| Evidence Dimension | ROMK1 functional inhibition potency (IC50) |
|---|---|
| Target Compound Data | Not directly measured; predicted intermediate based on SAR trend |
| Comparator Or Baseline | N1‑isopropyl analog: IC50 ≈28 µM (functional flux assay); optimized patent leads: IC50 10–49 nM |
| Quantified Difference | Potency span of ~3 log units across N1‑alkyl variants; target compound expected between the isopropyl analog and low‑nanomolar leads |
| Conditions | Human ROMK1 expressed in HEK293 or CHO cells; thallium flux or whole‑cell electrophysiology (US9073882 examples) |
Why This Matters
The wide SAR window means that selecting the n‑propyl variant over the isopropyl or ethyl analog can place the molecule in a dramatically different functional potency regime, directly impacting its utility as a pharmacological tool or screening lead.
- [1] Hypothesis annotation (PubMed Commons comment, Sept. 23, 2017) referencing a reported IC50 of 28 µM for N1‑isopropyl‑N2‑((1‑tosylpyrrolidin‑2‑yl)methyl)oxalamide. View Source
- [2] BindingDB entry BDBM50391781 / US9073882, ROMPK1 IC50 values for optimized leads (10–49 nM). View Source
